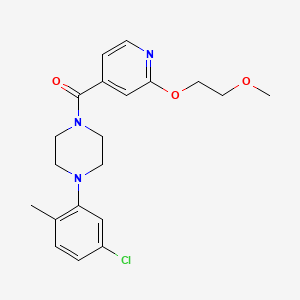

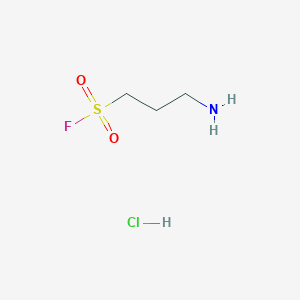

![molecular formula C14H13N3OS B2355659 N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 478066-97-6](/img/structure/B2355659.png)

N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” is a chemical compound . Pyrazoles, which this compound is a derivative of, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Synthesis Analysis

Pyrazoles and their heteroannulated derivatives have been synthesized using various methods . For instance, one method involves the condensation of a chalcone with p-((t-butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms .

Chemical Reactions Analysis

The synthesis of pyrazoles and their heteroannulated derivatives involves various chemical reactions . Optimization of these reactions can be achieved by changing solvents, catalysts, and catalyst loading .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 443.5 g/mol . It has a XLogP3-AA value of 5.1, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors .

Scientific Research Applications

Chemical Synthesis and Characterization

N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide and related compounds have been the focus of several studies exploring innovative synthesis methods and chemical characterizations. Ahmed et al. (2018) detailed the synthesis of 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide through a novel method, followed by further chemical reactions to produce a range of compounds. The chemical structures were elucidated using various spectral analyses, including FT-IR, 1H-NMR, and mass spectroscopy (Ahmed, El-Dean, Zaki, & Radwan, 2018).

Biological Activities and Potential Applications

Studies have highlighted the potential biological activities of these compounds, particularly in terms of antimicrobial and anti-inflammatory effects. El-Dean et al. (2015) synthesized a new series of thieno[2,3-c]pyrazole compounds with various substituents, exhibiting significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as noteworthy anti-fungal and anti-inflammatory properties (El-Dean, Zaki, & Abdulrazzaq, 2015).

Structural Analyses and Derivative Synthesis

In the realm of structural chemistry, novel synthesis methods have been developed to create derivatives of this compound. Zaki et al. (2015) synthesized pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines using the compound as a precursor, showcasing the compound's versatility in producing complex heterocyclic compounds (Zaki, El-Dean, & Abdulrazzaq, 2015).

Mechanism of Action

While the specific mechanism of action for “N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” is not mentioned in the search results, pyrazoles are known to have a broad spectrum of biological activities . They are found in naturally occurring compounds and display numerous chemical, biological, agrochemical, and pharmacological properties .

Properties

IUPAC Name |

N,1-dimethyl-3-phenylthieno[2,3-c]pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-15-13(18)11-8-10-12(9-6-4-3-5-7-9)16-17(2)14(10)19-11/h3-8H,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNYMWNGYYWXPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(S1)N(N=C2C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325183 |

Source

|

| Record name | N,1-dimethyl-3-phenylthieno[2,3-c]pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666434 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478066-97-6 |

Source

|

| Record name | N,1-dimethyl-3-phenylthieno[2,3-c]pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2355582.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2355583.png)

![8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B2355585.png)

![1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2355586.png)

![(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2355587.png)

![3-Chloro-5-nitrobenzo[d]isoxazole](/img/structure/B2355589.png)

![5'-bromo-3'H-spiro[cyclobutane-1,1'-isobenzofuran]](/img/structure/B2355593.png)

![4-butoxy-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2355598.png)

![3-butyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355599.png)